molecular formula C8H6BrNS B2496376 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile CAS No. 2301170-03-4

5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile

Cat. No.: B2496376
CAS No.: 2301170-03-4
M. Wt: 228.11
InChI Key: MEAXQLSOEINYBX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile is unique due to the presence of both a bromine atom and a cyclopropyl group on the thiophene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a bromine atom and a cyclopropyl group, along with a cyano functional group. Its molecular formula is C8_{8}H6_{6}BrN1_{1}S, and it has a molecular weight of approximately 228.1 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Enterococcus faecalis11.29

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

2. Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Fusarium oxysporum, with promising results.

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The compound's ability to disrupt fungal cell membranes or metabolic pathways could explain its antifungal efficacy .

3. Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (Caco-2).

In vitro assays revealed an IC50_{50} value of approximately 12.8 µg/mL against MCF-7 cells, which is comparable to established chemotherapeutics . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis or cell cycle arrest.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within microbial and cancer cells:

  • Antimicrobial Action : The compound may inhibit key enzymes involved in metabolic processes essential for bacterial and fungal survival.
  • Anticancer Activity : It might induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or inhibiting cell division.

Case Studies

Several studies have documented the synthesis and evaluation of this compound's biological activity:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various thiophene derivatives, including this compound, demonstrating significant inhibition against multiple bacterial strains .
  • Antifungal Assessment : Research conducted by ResearchGate highlighted the antifungal properties of similar thiophene compounds, suggesting that structural modifications could enhance their efficacy against resistant strains .
  • Cytotoxicity in Cancer Cells : An article from ACS Medicinal Chemistry Letters reported on the cytotoxic effects of thiophene derivatives on different cancer cell lines, indicating that modifications like those present in this compound could lead to promising anticancer agents .

Properties

IUPAC Name

5-bromo-4-cyclopropylthiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-8-7(5-1-2-5)3-6(4-10)11-8/h3,5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAXQLSOEINYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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